Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane

Description

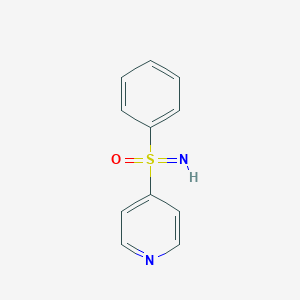

Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane is a sulfane derivative characterized by a central sulfur atom (in the λ⁶ oxidation state) bonded to an imino group (NH), an oxo group (O), a phenyl ring, and a pyridin-4-yl moiety. This unique arrangement confers distinct electronic and steric properties, making it a compound of interest in materials science, pharmaceutical research, and catalysis. The λ⁶-sulfane core is structurally analogous to sulfoximines, which are known for their stability and versatility in synthetic chemistry .

Properties

IUPAC Name |

imino-oxo-phenyl-pyridin-4-yl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-15(14,10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJPDIUHTLTEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinyl Ring: The pyridinyl ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

Introduction of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Incorporation of the Imino and Oxo Groups: The imino and oxo groups can be introduced through oxidation and imination reactions, respectively.

Formation of the Lambda6-Sulfane Moiety: The lambda6-sulfane moiety can be synthesized by reacting a suitable thiol with a halogenated precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the imino group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives, amine derivatives

Substitution: Halogenated derivatives, substituted phenyl or pyridinyl compounds

Scientific Research Applications

Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane, we compare it with two structurally related λ⁶-sulfane derivatives:

Table 1: Structural and Molecular Comparison

Key Comparative Analysis

Substituent Effects on Electronic Properties Pyridine vs. The 4-methoxyphenyl group in the sulfanone analog provides electron-donating effects via the methoxy substituent, which may stabilize the λ⁶-sulfur center differently . Chlorine vs. In contrast, the methoxy group in the sulfanone () is electron-donating, which could modulate reactivity in nucleophilic environments.

Molecular Weight and Solubility The thiophene derivative (257.8 g/mol) and the target compound (estimated 250–300 g/mol) are heavier than the sulfanone analog (185.24 g/mol), suggesting differences in solubility. The pyridine and phenyl groups in the target compound may reduce aqueous solubility compared to the smaller methoxyphenyl-methyl sulfanone.

Functional Group Diversity The sulfanone () features a sulfanone (S=O) group instead of the oxo-imino combination in the target compound and the thiophene derivative. This difference may influence oxidation states and stability, with sulfanones generally being more resistant to hydrolysis.

Applications and Stability The thiophene derivative () is marketed for commercial and R&D use, implying robustness under ambient storage . The sulfanone () is also stable at room temperature, whereas the target compound’s storage requirements remain uncharacterized.

Research Implications and Limitations

For instance:

- The pyridine ring could facilitate coordination chemistry or serve as a hydrogen-bond acceptor in catalytic systems.

- The absence of electron-withdrawing groups (e.g., chlorine) might enhance nucleophilic reactivity compared to the thiophene derivative .

Further studies are needed to explore its synthetic utility, stability, and biological activity relative to its peers.

Biological Activity

Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Functional Groups : The presence of imino and oxo groups contributes to its reactivity.

- Pyridine Ring : This heterocyclic structure is known for its biological activity.

- Lambda6 Sulfane : This feature is significant for its potential interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₂O₁S |

| Molecular Weight | 273.39 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cell proliferation in cancer cell lines.

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. For instance, the compound may interact with ATR kinase, which plays a crucial role in DNA damage response and repair mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Escherichia coli | MIC = 32 µg/mL | ||

| Anticancer | HeLa cells | Inhibition of proliferation |

Synthesis and Characterization

This compound can be synthesized through several methods, including:

- Condensation Reactions : Combining pyridine derivatives with imino and oxo precursors.

- Sulfur Incorporation : Utilizing lambda6 sulfane as a key reagent to introduce sulfur into the molecular structure.

Characterization Techniques

The compound has been characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure.

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.